

Technical Assessment: N-Cyclohexylformamide

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Compound of Interest

Compound Name: *N-Cyclohexylformamide*

CAS No.: 766-93-8

Cat. No.: B146473

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Thermodynamic Properties, Distillation Dynamics, and Isolation Protocols

Executive Summary

N-Cyclohexylformamide (CAS: 766-93-8) is a secondary amide intermediate critical in the synthesis of isonitriles, formamidines, and heterocyclic pharmaceuticals.[1][2][3][4][5] While online databases frequently cite conflicting boiling point data, thermodynamic analysis confirms that NCF is a high-boiling solid (mp: 36–41 °C) with a predicted normal boiling point exceeding 200 °C.[4] This guide clarifies these discrepancies and establishes a validated vacuum distillation protocol to ensure purity and prevent thermal degradation.

Physicochemical Profile & Data Correction

Precise knowledge of phase transition points is essential for process design.[4] A critical review of literature versus thermodynamic prediction reveals a significant discrepancy in widely circulated data.

1.1 Boiling Point Discrepancy Analysis

Many aggregate chemical databases erroneously list the boiling point of NCF as 113 °C at 700 mmHg.[4] This value is thermodynamically inconsistent with the compound's molecular weight (127.19 g/mol) and hydrogen-bonding capability.[4]

- Comparative Logic: N-Methylformamide (MW 59.[4]07) boils at 182.5 °C. The addition of a lipophilic cyclohexyl ring typically increases the boiling point due to increased London dispersion forces, despite potential steric disruption of the hydrogen-bonding network.[4]
- Conclusion: The value of 113 °C likely refers to a measurement taken at reduced pressure (approx. 10–15 mmHg) or represents the boiling point of a precursor impurity (e.g., cyclohexylamine, bp 134 °C).[4]

1.2 Validated Physical Properties

Property	Value	Condition/Note
Normal Boiling Point (Predicted)	204 – 208 °C	At 760 mmHg (Joback Method Estimate)
Experimental Boiling Point	114 – 115 °C	At 60 mmHg [1]
Experimental Boiling Point	137 – 138 °C	At 10 mmHg [2]
Melting Point	36 – 41 °C	Low-melting solid at RT
Density	1.012 g/cm ³	At 25 °C
Flash Point	> 113 °C	Closed Cup
Solubility	High	Methanol, Ethanol, Ethyl Acetate

Thermodynamic Analysis & Distillation Dynamics

To purify NCF efficiently, one must operate within a specific pressure-temperature window that avoids thermal decomposition while maintaining adequate vapor flux.[4]

2.1 Vapor Pressure Curve & Clausius-Clapeyron Approximation

Using the experimental coordinate (114.5 °C, 60 mmHg) and the predicted normal boiling point (206 °C, 760 mmHg), we can approximate the enthalpy of vaporization (

) to guide vacuum settings.[4]

Operating at atmospheric pressure is not recommended due to the risk of amide dehydration (forming cyclohexyl isocyanide) or oxidation at temperatures >180 °C.[4]

2.2 Thermal Stability Risks[4]

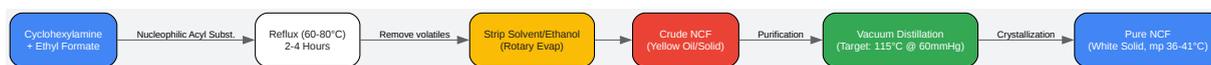
- Dehydration: Prolonged heating >160 °C, especially in the presence of acidic trace impurities, can drive the elimination of water to form cyclohexyl isocyanide (foul odor, toxic). [4]
- Hydrolysis: In the presence of residual moisture and heat, NCF reverts to cyclohexylamine and formic acid.[4]

Experimental Protocol: Synthesis & Isolation

The following workflow describes the isolation of NCF from a standard Leuckart-type formylation (Cyclohexylamine + Formic Acid/Ethyl Formate).

3.1 Synthesis Pathway (Leuckart Modification)

The reaction typically involves the nucleophilic attack of cyclohexylamine on the carbonyl carbon of the formylating agent, followed by elimination of the leaving group (water or ethanol). [4]



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Figure 1: Synthesis and purification workflow for **N-Cyclohexylformamide**. [4][5][6]

3.2 Vacuum Distillation Protocol

Objective: Isolate NCF from unreacted amine and heavy byproducts. [4]

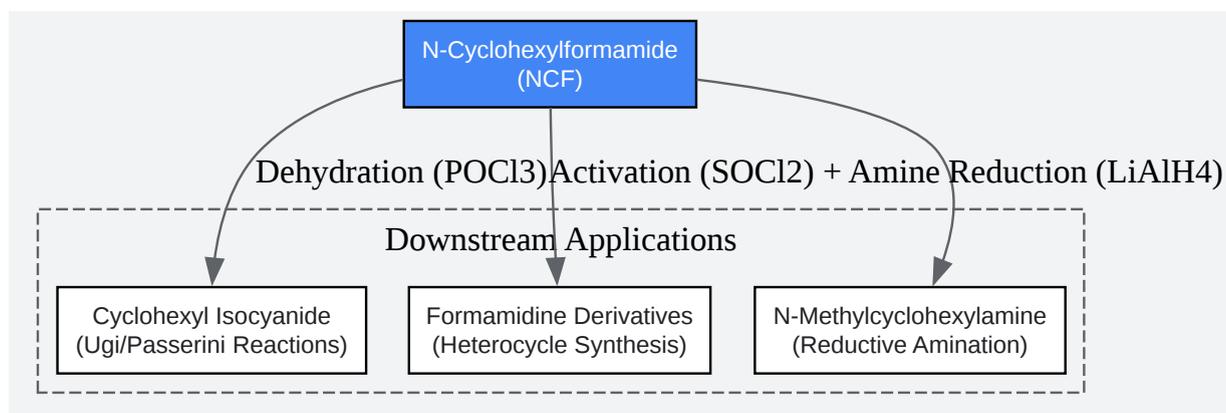
- Setup: Equip a short-path distillation head or a Vigreux column to a round-bottom flask containing the crude NCF. Ensure a stir bar is present to prevent bumping. [4]
- Vacuum Application: Apply vacuum gradually. [4] Target a stable pressure between 10 mmHg and 60 mmHg. [4]
 - Note: Check system integrity. [4] Leaks will raise the boiling point significantly. [4]

- Heating:
 - Begin heating the oil bath.[4] The bath temperature should be approx. 20–30 °C higher than the expected boiling point.
 - For 60 mmHg: Set bath to ~140 °C. Expect distillate at 114–115 °C.
 - For 10 mmHg: Set bath to ~160 °C. Expect distillate at 137–138 °C.
- Fraction Collection:
 - Foreshot: Discard the first few milliliters (often residual cyclohexylamine or solvent).
 - Main Fraction: Collect the steady fraction boiling within the target range. The liquid should be clear and colorless.[2][4]
- Solidification: Upon cooling to room temperature, the distillate will solidify into a white crystalline mass (mp 36–41 °C).[4] If it remains liquid, supercooling or impurities (depressed melting point) may be present.[4]

Applications in Drug Development[4]

NCF serves as a versatile building block in medicinal chemistry.

- Isocyanide Precursor: NCF is the direct precursor to Cyclohexyl Isocyanide (via dehydration with $\text{POCl}_3/\text{Et}_3\text{N}$), a key reagent in the Ugi and Passerini multicomponent reactions used to generate diverse peptide mimetics.[4]
- Vilsmeier-Haack Reagent Analog: While DMF is standard, NCF offers a sterically bulky alternative for formylating electron-rich aromatic rings, potentially altering regioselectivity.[4]



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Figure 2: Chemical utility of NCF in synthetic pathways.

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